2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole
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Overview
Description
2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 4-methyl-1,3-oxazole in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure the high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The oxidation leads to the formation of silanol derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions can occur at the oxazole ring or the silicon atom. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.
Reduction: Lithium aluminum hydride; low temperature.
Substitution: Halogens, organometallic compounds; varying temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted oxazole and silicon compounds.
Scientific Research Applications
Chemistry: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its unique structural features make it a valuable building block for drug development.
Industry: In the industrial sector, tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. The oxazole ring and silicon atom play crucial roles in these interactions, facilitating the formation of reactive intermediates and enhancing the efficiency of the reactions.
Comparison with Similar Compounds
Tert-butyl-dimethylsilane: Similar in structure but lacks the oxazole ring.
Tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane: Contains a different substituent on the silicon atom.
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: Contains a stannyl group instead of the oxazole ring.
Uniqueness: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXFSHDINCOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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